molecular formula C13H20N2O2 B12938480 Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B12938480
M. Wt: 236.31 g/mol
InChI Key: DMTCYJKLXHEWJI-UHFFFAOYSA-N
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Description

Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

The synthesis of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This method yields the desired indazole compound in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2) and other inflammatory mediators, contributing to its anti-inflammatory properties . Additionally, it may interact with DNA and proteins, leading to its anticancer effects .

Comparison with Similar Compounds

Ethyl 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can be compared with other similar compounds in the indazole family:

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 1,5,5-trimethyl-6,7-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-5-17-12(16)11-9-8-13(2,3)7-6-10(9)15(4)14-11/h5-8H2,1-4H3

InChI Key

DMTCYJKLXHEWJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CC(CC2)(C)C)C

Origin of Product

United States

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